
6(5H)-Phenanthridinone, 2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6(5H)-Phenanthridinone, 2-phenyl- is a heterocyclic compound that has gained significant attention in the field of scientific research. This compound has been widely studied due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Wirkmechanismus
The mechanism of action of 6(5H)-Phenanthridinone, 2-phenyl- is not fully understood. However, it is believed to exert its biological activity through the inhibition of DNA topoisomerases, which are enzymes involved in DNA replication and transcription. The compound may also interact with other cellular targets, such as protein kinases and ion channels.
Biochemical and Physiological Effects
Studies have shown that 6(5H)-Phenanthridinone, 2-phenyl- exhibits cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the replication of several viruses, including herpes simplex virus and human immunodeficiency virus. In addition, the compound has been investigated for its potential neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6(5H)-Phenanthridinone, 2-phenyl- in lab experiments is its high potency and selectivity towards specific cellular targets. This allows for the investigation of specific biological pathways and mechanisms. However, the compound may also exhibit off-target effects, which can complicate the interpretation of experimental results. In addition, the synthesis of the compound can be challenging and may require specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the research of 6(5H)-Phenanthridinone, 2-phenyl-. One area of interest is the development of more efficient and sustainable synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential use as a therapeutic agent for various diseases, including cancer and viral infections. Further studies are also needed to elucidate the compound's mechanism of action and to identify its cellular targets. Finally, the compound's potential applications in material science, such as in the development of organic electronic devices, should also be explored.
Conclusion
In conclusion, 6(5H)-Phenanthridinone, 2-phenyl- is a heterocyclic compound that has shown promising potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's properties and potential applications.
Synthesemethoden
The synthesis of 6(5H)-Phenanthridinone, 2-phenyl- can be achieved through various methods. One of the most commonly used methods is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. Another method involves the cyclization of an N-phenylaminoacetamide with a Lewis acid catalyst. The yield and purity of the compound can be improved by using different reaction conditions and purification techniques.
Wissenschaftliche Forschungsanwendungen
6(5H)-Phenanthridinone, 2-phenyl- has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. The compound has also been investigated for its potential use as a fluorescent probe for DNA and RNA detection. In addition, it has been used as a building block for the synthesis of various organic compounds, including alkaloids, amino acids, and peptides.
Eigenschaften
CAS-Nummer |
157848-49-2 |
|---|---|
Produktname |
6(5H)-Phenanthridinone, 2-phenyl- |
Molekularformel |
C23F1H27N4O6S1 |
Molekulargewicht |
271.3 g/mol |
IUPAC-Name |
2-phenyl-5H-phenanthridin-6-one |
InChI |
InChI=1S/C19H13NO/c21-19-16-9-5-4-8-15(16)17-12-14(10-11-18(17)20-19)13-6-2-1-3-7-13/h1-12H,(H,20,21) |
InChI-Schlüssel |
FCKDQCRFRIRGAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C4=CC=CC=C43 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C4=CC=CC=C43 |
Synonyme |
2-phenylphenanthridinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B234524.png)
![N-[(3Z)-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B234532.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234534.png)

![Benzenecarboximidamide,N-hydroxy-4-[(methylsulfonyl)amino]-](/img/structure/B234539.png)


![N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B234581.png)
![4-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234605.png)

![3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234608.png)

